N-Boc-2,3-difluoro-D-tyrosine

Description

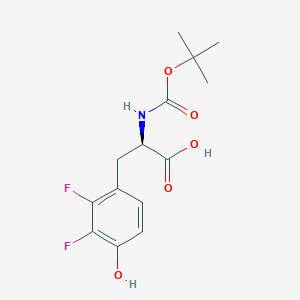

N-Boc-2,3-difluoro-D-tyrosine is a fluorinated, Boc-protected derivative of the non-natural D-enantiomer of tyrosine. Its molecular formula is C₁₄H₁₇F₂NO₄, with a molecular weight of 301.29 g/mol and CAS registry number 1213956-33-2 . The compound features a tert-butoxycarbonyl (Boc) group protecting the amine, while the aromatic ring of tyrosine is substituted with two fluorine atoms at the 2- and 3-positions, retaining the hydroxyl group at the 4-position. The D-configuration distinguishes it from naturally occurring L-tyrosine, making it valuable for applications requiring chiral specificity, such as enzyme-resistant peptides or asymmetric synthesis.

Synthetically, Boc-protected amino acids like this are often used in peptide coupling reactions. For example, analogous Boc-protected tyrosine derivatives are coupled with amines using reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in DMF, followed by deprotection with trifluoroacetic acid (TFA) .

Properties

IUPAC Name |

(2R)-3-(2,3-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-8(12(19)20)6-7-4-5-9(18)11(16)10(7)15/h4-5,8,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIWKONTLIVVTR-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C=C1)O)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C(=C(C=C1)O)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2,3-difluoro-D-tyrosine typically involves the following steps:

Protection of the amino group: The amino group of D-tyrosine is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Fluorination: The aromatic ring of the protected tyrosine is then subjected to fluorination at the 2 and 3 positions. This can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Purification: The final product, this compound, is purified using techniques such as column chromatography to obtain a high-purity compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: N-Boc-2,3-difluoro-D-tyrosine can undergo various chemical reactions, including:

Substitution Reactions:

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

Coupling Reactions: The compound can be used in peptide synthesis through coupling reactions with other amino acids or peptide fragments.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used for peptide coupling.

Major Products Formed:

Substitution Reactions: Products with new functional groups introduced at the 2 and 3 positions of the aromatic ring.

Deprotection Reactions: Free 2,3-difluoro-D-tyrosine.

Coupling Reactions: Peptides containing this compound as a residue.

Scientific Research Applications

Chemical Synthesis

Peptide Synthesis

N-Boc-2,3-difluoro-D-tyrosine is utilized in solid-phase peptide synthesis (SPPS) due to its ability to introduce fluorinated residues into peptides. The presence of fluorine can enhance the pharmacokinetic properties of peptides by increasing their resistance to enzymatic degradation. This modification can lead to more effective therapeutic agents with longer half-lives in biological systems .

Functionalization and Conjugation

The compound allows for selective modification at the tyrosine residue, which is crucial for the development of targeted therapeutics. Recent advancements have highlighted methods for tyrosine-selective cleavage and functionalization, making this compound a key player in the design of novel peptide-based drugs .

Biological Applications

Fluorescent Probes

this compound can be incorporated into fluorescent probes for imaging studies. The fluorinated tyrosine derivative can serve as a marker in live-cell imaging to study protein interactions and cellular processes. This application is particularly useful in cancer research, where understanding cell signaling pathways is critical for developing new treatments .

Therapeutic Development

The incorporation of this compound into peptide sequences has shown promise in enhancing the binding affinity and specificity of peptides to their biological targets. This property is advantageous in designing peptide-based drugs that require high selectivity to minimize off-target effects .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of N-Boc-2,3-difluoro-D-tyrosine is primarily related to its ability to interact with biological molecules. The fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and specificity for molecular targets. This can lead to the modulation of enzyme activity, protein-protein interactions, and other biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of N-Boc-2,3-difluoro-D-tyrosine with Analogs

Key Observations :

- Substituent Effects : Fluorine at the 2,3-positions (ortho/meta to -OH) increases steric hindrance and electronic withdrawal compared to 2,6-difluoro (meta/para) or single-fluoro analogs. The hydroxyl group in tyrosine derivatives (vs. phenylalanine) enables hydrogen bonding but reduces stability under acidic conditions.

- Protective Groups : Boc is acid-labile, whereas Fmoc (fluorenylmethyloxycarbonyl) is base-labile. Boc is preferred for solution-phase synthesis, while Fmoc dominates solid-phase peptide synthesis .

- Stereochemistry: The D-configuration in the target compound is rare and typically used to evade enzymatic degradation or mimic non-natural substrates.

Physicochemical and Economic Factors

- Lipophilicity: Fluorine substitutions increase logP values. The 2,3-difluoro derivative is more lipophilic than mono-fluoro analogs, enhancing membrane permeability.

- Cost : this compound (640€/250mg) is significantly costlier than L-configured analogs (e.g., 2,6-difluoro at $294/250mg) due to lower demand and complex enantiomeric synthesis .

Biological Activity

N-Boc-2,3-difluoro-D-tyrosine is a fluorinated derivative of the amino acid tyrosine, which has garnered attention for its unique properties and potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and implications in various research contexts.

Chemical Structure and Properties

This compound features two fluorine atoms substituted at the 2 and 3 positions of the aromatic ring of tyrosine, along with a tert-butyloxycarbonyl (Boc) protecting group on the amino group. The introduction of fluorine atoms can significantly influence the compound's biochemical properties, including its hydrophobicity, reactivity, and interaction with biological targets.

1. Enzyme Inhibition

Research has indicated that fluorinated amino acids can act as inhibitors for various enzymes. For instance, studies on related compounds suggest that modifications in the tyrosine structure can enhance binding affinity to target proteins involved in disease pathways. The fluorinated derivatives may improve selectivity and potency against specific enzymes compared to their non-fluorinated counterparts.

Table 1: Inhibition Potency of Fluorinated Tyrosines

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | Proteasome | TBD | |

| 2-Fluoro-D-tyrosine | Protein Tyrosine Phosphatase | TBD | |

| 4-Fluoro-L-tyrosine | Dipeptidyl Peptidase IV | TBD |

2. Anticancer Activity

Fluorinated amino acids have been explored for their potential anticancer properties. This compound may exhibit cytotoxic effects against certain cancer cell lines by interfering with protein synthesis or signaling pathways critical for tumor growth.

Case Study:

In vitro studies demonstrated that compounds similar to this compound could induce apoptosis in human cancer cell lines by modulating pathways involving protein kinases and phosphatases. The exact mechanism of action is still under investigation but is believed to involve altered protein interactions due to the presence of fluorine atoms.

3. Role in Protein Engineering

The incorporation of this compound into peptide sequences has been utilized to study protein folding and stability. Its unique side chain properties allow researchers to probe the effects of fluorination on protein structure and function.

Research Findings:

Studies have shown that peptides containing difluorinated tyrosines exhibit altered folding kinetics and stability compared to peptides with standard tyrosines. This property can be exploited in designing more stable therapeutic peptides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.